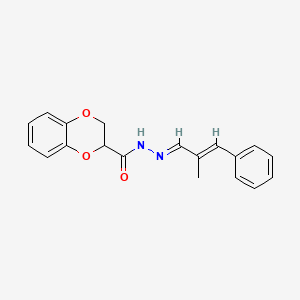
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes.
Wirkmechanismus
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to a wide range of biological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and proliferation of embryonic stem cells, enhances the differentiation of induced pluripotent stem cells into specific cell types, and promotes the survival of neurons in the brain. This compound has also been shown to have anti-inflammatory effects and to promote the regeneration of damaged tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in lab experiments is its specificity for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of this compound in combination with other drugs to treat various diseases, including cancer and Alzheimer's disease. Finally, the role of GSK-3 in various biological processes is still not fully understood, and further research is needed to elucidate its precise role in these processes.
Synthesemethoden
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylidenehydrazine with cyclohexanone to form N-cyclohexyl-2-cyclohexylidenehydrazine. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to promote the self-renewal and proliferation of embryonic stem cells, as well as enhance the differentiation of induced pluripotent stem cells into specific cell types. This compound has also been used to study the role of GSK-3 in various disease models, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(cyclohexylideneamino)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-14(16-12-7-3-1-4-8-12)11-15(20)18-17-13-9-5-2-6-10-13/h12H,1-11H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHRJTDCGFUSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)



![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)